![molecular formula C18H12F3NO B12446942 1-[(E)-{[2-(trifluoromethyl)phenyl]imino}methyl]naphthalen-2-ol](/img/structure/B12446942.png)
1-[(E)-{[2-(trifluoromethyl)phenyl]imino}methyl]naphthalen-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(E)-{[2-(trifluoromethyl)phenyl]imino}methyl]naphthalen-2-ol is a chemical compound that belongs to the class of Schiff bases. Schiff bases are compounds typically formed by the condensation of an aldehyde or ketone with a primary amine. This particular compound features a naphthalene ring system substituted with a trifluoromethyl group and an imine linkage, making it of interest in various fields of research due to its unique structural and electronic properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(E)-{[2-(trifluoromethyl)phenyl]imino}methyl]naphthalen-2-ol typically involves the condensation reaction between 2-hydroxy-1-naphthaldehyde and 2-(trifluoromethyl)aniline. The reaction is usually carried out in an ethanol solvent under reflux conditions. The resulting Schiff base is then purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-[(E)-{[2-(trifluoromethyl)phenyl]imino}methyl]naphthalen-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, particularly at the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, alcohols) can be used under appropriate conditions.
Major Products
Oxidation: Produces naphthoquinones or other oxidized derivatives.
Reduction: Yields amine derivatives.
Substitution: Results in various substituted naphthalene derivatives depending on the reagents used.
Applications De Recherche Scientifique
1-[(E)-{[2-(trifluoromethyl)phenyl]imino}methyl]naphthalen-2-ol has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-[(E)-{[2-(trifluoromethyl)phenyl]imino}methyl]naphthalen-2-ol is largely dependent on its ability to interact with various molecular targets. The compound’s imine group can form reversible covalent bonds with nucleophilic sites in biological molecules, potentially inhibiting enzyme activity or altering protein function. Additionally, its trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-[(E)-{[4-(morpholin-4-yl)phenyl]imino}methyl]naphthalen-2-ol: Similar structure but with a morpholine substituent, showing different electronic and steric properties.
(E)-N’-[(2,4-dimethoxybenzylidene)benzohydrazide]: Another Schiff base with different substituents, used in nonlinear optical applications.
(E)-[(4-fluorophenylimino)methyl]naphthalen-2-ol: Features a fluorine substituent, which affects its reactivity and applications.
Uniqueness
1-[(E)-{[2-(trifluoromethyl)phenyl]imino}methyl]naphthalen-2-ol is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties and enhances its stability and lipophilicity. This makes it particularly valuable in applications requiring robust and versatile compounds.
Propriétés
Formule moléculaire |
C18H12F3NO |
|---|---|
Poids moléculaire |
315.3 g/mol |
Nom IUPAC |
1-[[2-(trifluoromethyl)phenyl]iminomethyl]naphthalen-2-ol |
InChI |
InChI=1S/C18H12F3NO/c19-18(20,21)15-7-3-4-8-16(15)22-11-14-13-6-2-1-5-12(13)9-10-17(14)23/h1-11,23H |
Clé InChI |
XQLWZDOEANVJBM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC(=C2C=NC3=CC=CC=C3C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2'-{9H-fluorene-9,9-diylbis[benzene-4,1-diylnitrilo(E)methylylidene]}bis(4,6-dichlorophenol)](/img/structure/B12446859.png)
![4-({[(4-Chlorophenyl)acetyl]carbamothioyl}amino)benzoic acid](/img/structure/B12446863.png)
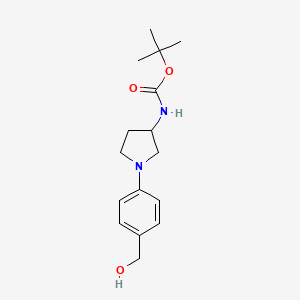
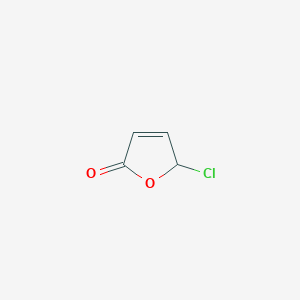
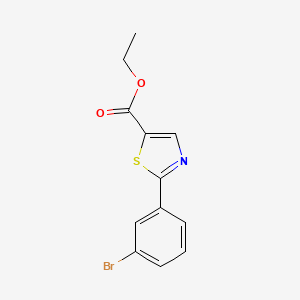
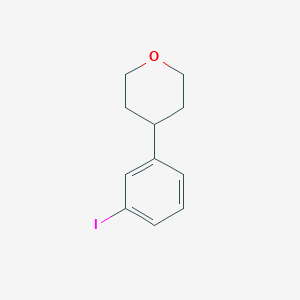
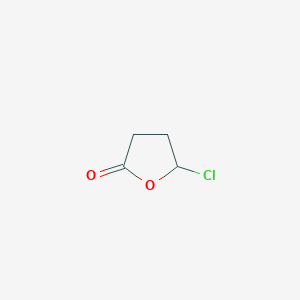
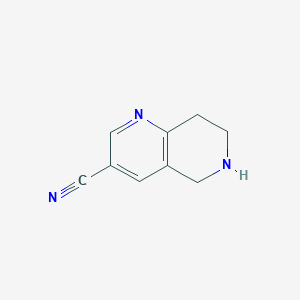
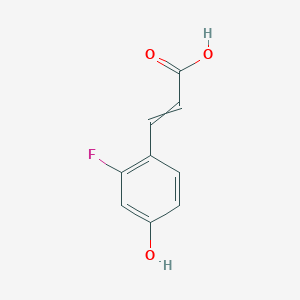
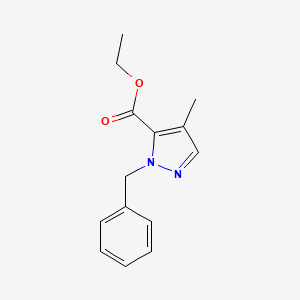
![4-Butylphenyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B12446949.png)
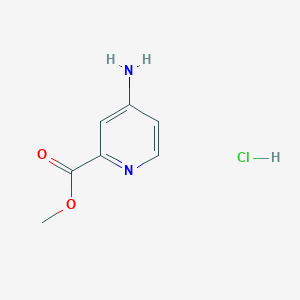
![2,2'-(Quinoxaline-2,3-diyldisulfanediyl)bis[1-(4-bromophenyl)ethanone]](/img/structure/B12446955.png)
![2-ethoxy-4-nitro-6-[(E)-(tricyclo[3.3.1.1~3,7~]dec-1-ylimino)methyl]phenol](/img/structure/B12446963.png)
